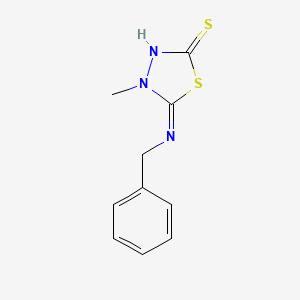

5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-benzylimino-4-methyl-1,3,4-thiadiazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-13-9(15-10(14)12-13)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFRFEJBTZCUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NCC2=CC=CC=C2)SC(=S)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-methyl-1,3,4-thiadiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly under basic conditions. Key reactions include:

Example :

Under reflux with benzylamine in xylene, the thiadiazole undergoes ring-opening to yield 2-benzylamino-1,3,4-thiadiazole and 4-benzyl-1,2,4-triazolin-3(2)-thione in approximately equal proportions .

Alkylation at the Thiol Group

The thiol (–SH) group at position 2 participates in alkylation and acylation reactions:

Key Finding :

Alkylation with benzyl halides enhances lipophilicity, which is critical for biological activity modulation .

Cyclization and Rearrangement Reactions

The compound undergoes cyclization under acidic or dehydrating conditions:

| Conditions | Catalyst/Reagent | Products | Yield | References |

|---|---|---|---|---|

| Phosphoric acid (reflux) | H₃PO₄ | Triazolo[3,4-b] thiadiazole derivatives | 65–78% | |

| Formic acid (80°C) | HCOOH | 2-Anilino-1,3,4-thiadiazole analogs | Moderate |

Mechanism :

Acid-mediated cyclization involves protonation of the imino nitrogen, followed by intramolecular nucleophilic attack and dehydration .

Reactivity with Electrophiles

Electrophilic substitution occurs at the sulfur and nitrogen centers:

Oxidation and Disulfide Formation

The thiol group oxidizes readily:

Coordination Chemistry

The thiol and imino groups act as ligands for metal ions:

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological screening:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol as an anticancer agent. Its derivatives exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

-

Cytotoxicity Against Tumor Cell Lines :

- The compound has shown significant inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .

- Structure-activity relationship studies indicate that modifications to the benzyl group enhance anticancer activity .

- Mechanism of Action :

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Research indicates that thiadiazole derivatives possess broad-spectrum antibacterial and antifungal properties.

Antimicrobial Efficacy:

- Bacterial Inhibition :

- Fungal Activity :

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been investigated for other therapeutic applications.

Notable Activities:

- Anti-inflammatory Effects :

- Potential Neuroprotective Effects :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The imine group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol with three analogous heterocycles:

Key Differences and Implications

- Bioactivity : While both thiadiazole derivatives exhibit antifungal properties, the oxazole derivative 4Cl-MAR lacks direct bioactivity data but shares structural motifs with stimulants (e.g., MAR compounds), suggesting possible central nervous system (CNS) interactions .

- Solubility: The target compound’s benzyl substituent may reduce water solubility compared to the cyclohexylamino analogue, impacting bioavailability .

Data Tables

Table 1: Spectroscopic Characterization of Selected Compounds

Biological Activity

5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by research findings and case studies.

- Chemical Formula : C10H11N3S2

- Molecular Weight : 237.3 g/mol

- CAS Number : 748778-11-2

- Purity : 95% .

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit promising anticancer properties. The compound's structure is crucial for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results showed that compounds with a similar structure to this compound had IC50 values ranging from 0.28 to 10 μg/mL against breast (MCF-7) and lung cancer (A549) cell lines .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | HCT116 | 3.29 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.

Antibacterial Studies

In vitro studies have shown that compounds similar to this compound are effective against both Gram-positive and Gram-negative bacteria. For instance, a series of thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .

| Pathogen | MIC (μg/mL) |

|---|---|

| S. aureus (Gram-positive) | 32 |

| E. coli (Gram-negative) | 42 |

| C. albicans (fungal) | 32 |

The biological activity of this compound is attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in cell proliferation and apoptosis. Molecular docking studies have suggested that the compound binds effectively to these targets, inhibiting their function and leading to cell death in cancer cells .

Q & A

Advanced Research Question

- Hydrolysis sensitivity : The thiol group is prone to oxidation in aqueous media, requiring inert atmospheres (N₂/Ar) .

- Solvent effects : Anhydrous acetone or THF stabilizes intermediates in nucleophilic substitutions .

- pH dependence : Acidic conditions (pH < 4) protonate the thiol group, reducing reactivity .

How can researchers validate the mechanism of action for anticancer activity?

Advanced Research Question

- Enzyme inhibition assays : Test against kinases (e.g., CDK1) using fluorescence-based ATP competition assays .

- Molecular docking : Simulate binding to apoptosis-related proteins (e.g., Bcl-2) using AutoDock Vina .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.